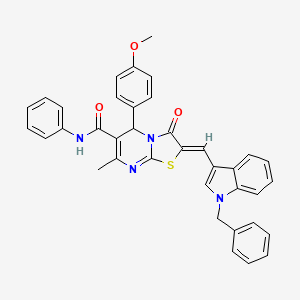
Bcl-lzh-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCL-LZH-4 is a compound that has garnered significant interest in the field of pharmacology and medicinal chemistryThis family of proteins plays a crucial role in regulating apoptosis, or programmed cell death, which is a key process in cancer development and progression .
Preparation Methods
The synthesis of BCL-LZH-4 involves several steps, including the design and molecular modeling of benzothiazole derivatives. These derivatives are synthesized through scaffold hopping strategies, which involve modifying the chemical structure to enhance its inhibitory activity against BCL-2 proteins . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods for this compound are still under development, but they aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
BCL-LZH-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
BCL-LZH-4 has a wide range of scientific research applications. In chemistry, it is used as a probe to study the mechanisms of apoptosis and the role of BCL-2 proteins in cancer cells . In biology, it helps in understanding the molecular pathways involved in cell death and survival. In medicine, this compound is being investigated as a potential therapeutic agent for various types of cancer, including leukemia and lymphoma . Additionally, it has applications in the pharmaceutical industry for the development of new cancer treatments .
Mechanism of Action
The mechanism of action of BCL-LZH-4 involves its binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This inhibition leads to the activation of pro-apoptotic proteins like BAX and BAK, which promote the release of cytochrome c from the mitochondria and trigger the intrinsic pathway of apoptosis . The molecular targets of this compound include the BCL-2 protein family members, and its effects are mediated through the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
BCL-LZH-4 is unique compared to other BCL-2 inhibitors due to its specific chemical structure and high potency. Similar compounds include ABT-199 (venetoclax), which is also a BCL-2 inhibitor used in cancer therapy . this compound has shown higher selectivity and efficacy in preclinical studies . Other similar compounds include navitoclax and obatoclax, which target multiple BCL-2 family proteins but have different safety profiles and mechanisms of action .
Properties
Molecular Formula |
C37H30N4O3S |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2Z)-2-[(1-benzylindol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C37H30N4O3S/c1-24-33(35(42)39-28-13-7-4-8-14-28)34(26-17-19-29(44-2)20-18-26)41-36(43)32(45-37(41)38-24)21-27-23-40(22-25-11-5-3-6-12-25)31-16-10-9-15-30(27)31/h3-21,23,34H,22H2,1-2H3,(H,39,42)/b32-21- |
InChI Key |
SRLVTMSBRCMODY-QXPFVDMISA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)NC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)SC2=N1)C6=CC=C(C=C6)OC)C(=O)NC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


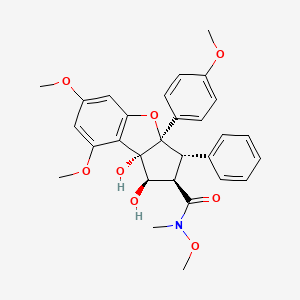
![2-(dimethylamino)-N-[6-[2-[(4-fluorophenyl)carbamoylamino]ethyl]-2-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10754728.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide](/img/structure/B10754729.png)
![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B10754731.png)
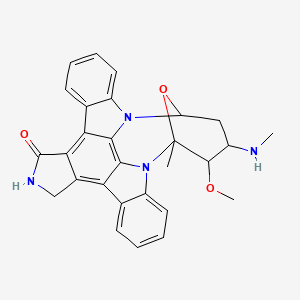
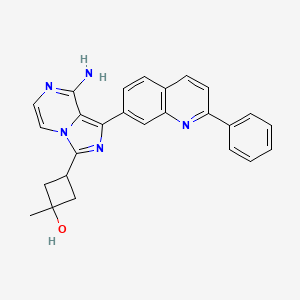
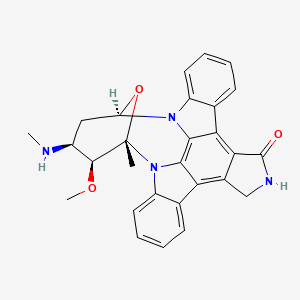
![3-fluoro-N-[(2S,3S,6S)-2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754758.png)
![3-cyclohexyl-1-[[(2R,3S)-10-[(4-fluorophenyl)sulfonylamino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methylurea](/img/structure/B10754760.png)
![2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)-](/img/structure/B10754773.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B10754781.png)
![3-fluoro-N-[2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754783.png)
![1-[(2~{R},3~{S})-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-3-methyl-6-oxidanylidene-5-[(2~{S})-1-oxidanylpropan-2-yl]-3,4-dihydro-2~{H}-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea](/img/structure/B10754785.png)
![N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-oxanyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10754795.png)
